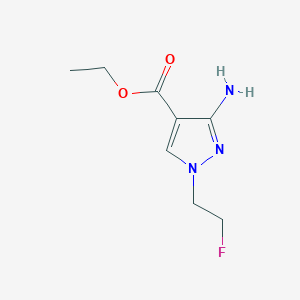
Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the fluoroethyl group and the amino group on the pyrazole ring can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with 2-fluoroethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amino group on the pyrazole ring attacks the fluoroethyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Various alkyl or aryl halides can be used in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Alkyl or aryl substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the fluoroethyl group can interact with biological receptors through hydrogen bonding and dipole interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in inflammation or cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-amino-1H-pyrazole-4-carboxylate: Lacks the fluoroethyl group, which may result in different biological activities.
Ethyl 3-amino-1-(2-chloroethyl)-1H-pyrazole-4-carboxylate: Contains a chloroethyl group instead of a fluoroethyl group, which can influence its reactivity and biological properties.
Ethyl 3-amino-1-(2-bromoethyl)-1H-pyrazole-4-carboxylate: Contains a bromoethyl group, which may have different reactivity compared to the fluoroethyl group.
Uniqueness
The presence of the fluoroethyl group in Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate imparts unique properties to the compound. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development. Additionally, the fluoroethyl group can influence the compound’s reactivity and interactions with biological targets, potentially leading to novel therapeutic applications.
Eigenschaften
Molekularformel |
C8H12FN3O2 |
|---|---|
Molekulargewicht |
201.20 g/mol |
IUPAC-Name |
ethyl 3-amino-1-(2-fluoroethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H12FN3O2/c1-2-14-8(13)6-5-12(4-3-9)11-7(6)10/h5H,2-4H2,1H3,(H2,10,11) |
InChI-Schlüssel |
WILOMSNILYJMBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(N=C1N)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11730862.png)
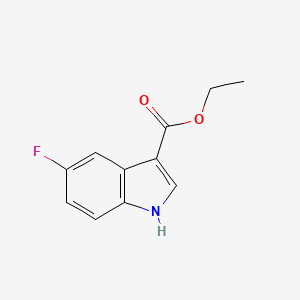
![N-[2-(2,4-dichlorophenoxy)ethyl]-2-propanamine](/img/structure/B11730869.png)

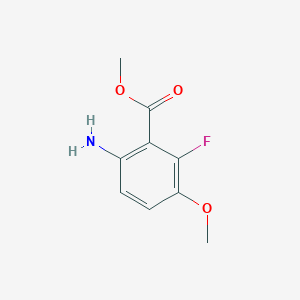
![1-[(4-Chloroquinolin-7-yl)oxy]-2-methylpropan-2-ol](/img/structure/B11730887.png)
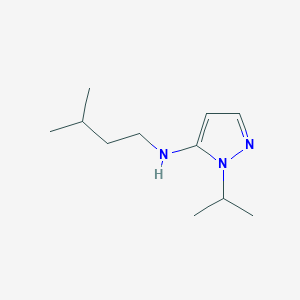
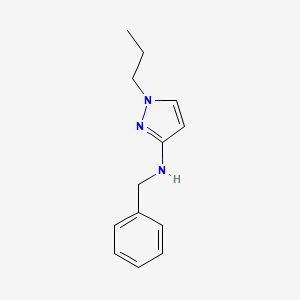
![3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730901.png)
![1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11730909.png)
![(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11730923.png)
![2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11730926.png)
![2-(4-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730942.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11730943.png)
